[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom This compound is characterized by the presence of an aminomethyl group and a hydroxymethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Aminomethylation: The piperidine is subjected to aminomethylation using formaldehyde and a suitable amine source, such as methylamine, under controlled conditions.
Hydroxymethylation: The resulting aminomethylpiperidine is then hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the synthesis of biologically active molecules that can modulate various biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the aminomethyl and hydroxymethyl groups.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
4-Hydroxypiperidine: A compound with a hydroxyl group attached to the piperidine ring.
Uniqueness
[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups. These functional groups confer distinct chemical properties, such as increased reactivity and the ability to form multiple types of chemical bonds. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[4-(aminomethyl)-1-methylpiperidin-4-yl]methanol |
InChI |
InChI=1S/C8H18N2O/c1-10-4-2-8(6-9,7-11)3-5-10/h11H,2-7,9H2,1H3 |
InChI Key |
WLIZKYVOGBEEJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.